molecular formula C10H9ClN2O2 B2382729 6-chloro-3,8-dimethyl-1H-quinazoline-2,4-dione CAS No. 2309733-25-1

6-chloro-3,8-dimethyl-1H-quinazoline-2,4-dione

Cat. No.: B2382729
CAS No.: 2309733-25-1
M. Wt: 224.64
InChI Key: CMWNGAZXXUUJCJ-UHFFFAOYSA-N
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Description

6-Chloro-3,8-dimethyl-1H-quinazoline-2,4-dione, also known as Cisplatin, is a chemotherapy drug that is widely used in the treatment of various types of cancer. It is a quinazoline derivative, a class of nitrogen-containing heterocyclic compounds with a broad spectrum of pharmacological activities .


Synthesis Analysis

Quinazoline derivatives are synthesized through various methods. One of the first quinazoline derivatives was synthesized by Griess et al. in 1869 through a condensation reaction . Transition-metal-catalyzed reactions have emerged as reliable and indispensable tools for the synthesis of pharmaceuticals .


Molecular Structure Analysis

The molecular formula of this compound is C10H9ClN2O2. Quinazoline is a double-ring heterocyclic system with two nitrogen heteroatoms in the six-membered aromatic ring fused to the benzene ring .


Chemical Reactions Analysis

Quinazoline is a compound made up of two fused six-membered simple aromatic rings—benzene and pyrimidine ring. The properties of the pyrimidine ring were affected by the presence of fused benzene ring .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 224.64. More detailed physical and chemical properties were not found in the search results.

Future Directions

Quinazoline derivatives have received significant attention due to their wide and distinct biopharmaceutical activities . The developing understanding of quinazoline derivatives and their biological targets presents opportunities for the discovery of novel therapeutics .

Properties

IUPAC Name

6-chloro-3,8-dimethyl-1H-quinazoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2/c1-5-3-6(11)4-7-8(5)12-10(15)13(2)9(7)14/h3-4H,1-2H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMWNGAZXXUUJCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1NC(=O)N(C2=O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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